molecular formula C20H19N3O4S B070887 瑞格列酮 CAS No. 185428-18-6

瑞格列酮

货号 B070887
CAS 编号: 185428-18-6
分子量: 397.4 g/mol
InChI 键: XMSXOLDPMGMWTH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rivoglitazone (INN) is a thiazolidinedione derivative that is currently under research for use in the treatment of type 2 diabetes . It is being developed by Daiichi Sankyo .


Molecular Structure Analysis

Rivoglitazone has a molecular formula of C20H19N3O4S . Its molecular structure includes a thiazolidinedione moiety, a benzimidazole ring, and a methoxy group . The average mass of Rivoglitazone is 397.448 Da and its mono-isotopic mass is 397.109619 Da .

科学研究应用

  1. 2 型糖尿病的疗效:瑞格列酮已被发现对控制 2 型糖尿病患者的葡萄糖和脂质水平有效。它在降低血红蛋白 A1c (HbA1c) 水平方面显示出有希望的结果,与另一种著名的 TZD 吡格列酮观察到的水平相当或优于后者 (Kong 等人,2011); (Truitt 等人,2010)

  2. 药理学和药代动力学:瑞格列酮已被确认为一种强效的 PPARγ 激动剂,对高血糖、高胰岛素血症和高甘油三酯血症有影响。其药代动力学已在大鼠和猴子中得到研究,揭示了其代谢和排泄的见解 (Kanda 等人,2009); (Uchiyama 等人,2011)

  3. 安全性和耐受性:瑞格列酮的安全性概况包括常见的不良反应,如外周水肿和体重增加,这些反应与剂量有关,总体上与其他 PPARγ 激动剂相似 (Schimke & Davis,2007)

  4. 对脂联素和胰岛素抵抗的影响:瑞格列酮已被证明可以显着增加血浆脂联素水平并改善动物模型中的胰岛素抵抗,表明其在治疗代谢综合征中的潜在效用 (Hiuge-Shimizu 等人,2011)

  5. 潜在的抗菌特性:瑞格列酮也可能作为一种针对细菌感染的双靶点治疗剂,表明其在糖尿病管理之外的潜在效用 (Yele 等人,2019)

未来方向

Rivoglitazone is currently under research for use in the treatment of type 2 diabetes . The future of Rivoglitazone will depend on the outcomes of these research studies and clinical trials. It is anticipated that future research will focus on designing better PPAR modulators with minimal off-target effects, high selectivity, superior bioavailability, and pharmacokinetics .

属性

IUPAC Name

5-[[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-23-16-10-14(26-2)7-8-15(16)21-18(23)11-27-13-5-3-12(4-6-13)9-17-19(24)22-20(25)28-17/h3-8,10,17H,9,11H2,1-2H3,(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSXOLDPMGMWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870164
Record name Rivoglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rivoglitazone

CAS RN

185428-18-6
Record name Rivoglitazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185428-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rivoglitazone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185428186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rivoglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09200
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rivoglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIVOGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A3N0634Q6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 21.8 g of 5-methoxy-N-methyl-1,2-phenylenediamine (see Referential Example 9, Japanese Patent Application Publication No. Hei-9 (1997)-295970), 63.4 g of 5-(4-methoxycarbonylmethoxybenzyl)thiazolidin-2,4-dione (see Referential Example 21, Japanese Patent Application Publication No. Hei9-(1997)-295970), 250 ml of 1,4-dioxane and 750 ml of conc. hydrochloric acid was heated under reflux for 60 hours. The reaction mixture was cooled with ice, and the precipitate was filtered. The precipitate was mixed with 800 ml of 5% aqueous sodium hydrogencarbonate solution and stirred at room temperature for 2 hours. The insoluble material was filtered, dissolved in a mixture of 1000 ml of N,N-dimethylformamide and 200 ml of methanol and treated with activated charcoal. The activated charcoal was filtered off, and the filtrate was concentrated to about 50 ml by evaporating the solvents. To the residue was added 750 ml of diethyl ether and this was then allowed to stand at room temperature for 2 days. The precipitate was filtered to give 20.1 g of the desired compound having a melting point of 267-271° C. having an Rf=0.68 (thin layer chromatography on silica gel; 5% ethanol-methylene chloride solution).
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
63.4 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rivoglitazone
Reactant of Route 2
Rivoglitazone
Reactant of Route 3
Rivoglitazone
Reactant of Route 4
Reactant of Route 4
Rivoglitazone
Reactant of Route 5
Reactant of Route 5
Rivoglitazone
Reactant of Route 6
Rivoglitazone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。